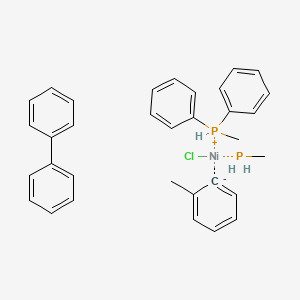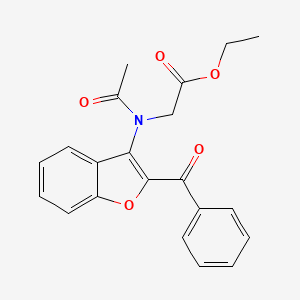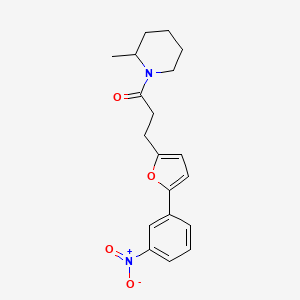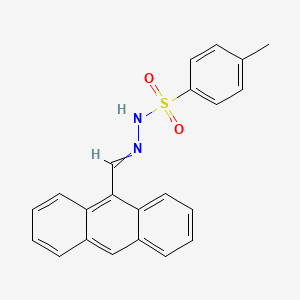
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel complex with the molecular formula C33H33ClNiP2 and a molecular weight of 585.71. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions. It is particularly notable for not requiring glovebox or Schlenk techniques, which are typically necessary for handling other nickel complexes.
Preparation Methods
The synthesis of trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride involves the reaction of nickel chloride with methyldiphenylphosphine and 2-methylphenyl ligands under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
C-H Activation: This process involves the activation of carbon-hydrogen bonds, allowing for further functionalization.
Cross-Coupling: This reaction involves the coupling of two different molecules, facilitated by the nickel center.
Common reagents used in these reactions include halides, organometallic compounds, and other ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
Mechanism of Action
The mechanism by which trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its effects involves the coordination of the nickel center with various ligands and substrates. This coordination facilitates the activation of chemical bonds and the formation of new bonds, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds to trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride include:
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: This compound has similar catalytic properties but different ligand structures, which can affect its reactivity and selectivity.
Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II): This compound also serves as a nickel catalyst but has different ligands, leading to variations in its catalytic behavior.
The uniqueness of this compound lies in its stability and ease of handling, making it a valuable tool in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C33H36ClNiP2 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
1,1'-biphenyl;chloronickel;methylbenzene;methyl(diphenyl)phosphanium;methylphosphane |
InChI |
InChI=1S/C13H13P.C12H10.C7H7.CH5P.ClH.Ni/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7;1-2;;/h2-11H,1H3;1-10H;2-5H,1H3;2H2,1H3;1H;/q;;-1;;;+1 |
InChI Key |
HRMOWFIXZGSWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=[C-]1.CP.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)



![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)

![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)

![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)


